5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one

Description

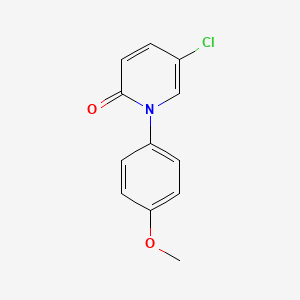

5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one is a pyridinone derivative characterized by a chloro substituent at position 5 of the pyridinone ring and a 4-methoxyphenyl group at position 1. Its molecular formula is C₁₂H₁₀ClNO₂, with a molecular weight of 235.67 g/mol . The compound’s structure combines aromatic and heterocyclic moieties, making it a subject of interest in medicinal chemistry and synthetic organic research.

Properties

IUPAC Name |

5-chloro-1-(4-methoxyphenyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVAYQQAMXFQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and a methoxyphenyl group. The molecular structure can be represented as follows:

This structure contributes to its reactivity and biological properties, making it a candidate for further pharmacological evaluation.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains. For instance, compounds structurally similar to this compound have shown minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.25 | Staphylococcus aureus |

| Similar Derivative | 0.22 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. It has been found to inhibit the proliferation of various cancer cell lines, including those associated with lung cancer (A549) and prostate cancer (DU145). The growth inhibition was quantified using IC50 values, with some derivatives showing IC50 values as low as 2.40 µM .

Case Study: Antitumor Evaluation

In a study evaluating multiple compounds, this compound demonstrated significant cytotoxicity against human tumor cell lines, indicating its potential as an antitumor agent.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 2.40 |

| DU145 (Prostate) | 3.50 |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may inhibit protein tyrosine kinases, which play crucial roles in cancer cell proliferation .

Comparative Analysis with Similar Compounds

Comparative studies with similar compounds like 5-Bromo and 5-Fluoro derivatives reveal that the chloro substitution at the 5-position significantly affects biological activity. For example, while both brominated and fluorinated analogs exhibit some level of activity, the chloro derivative shows enhanced potency in certain assays .

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | High |

| 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one | Moderate | Moderate |

| 5-Fluoro-1-(4-methoxyphenyl)pyridin-2(1H)-one | Low | Low |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 5-chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one exhibit promising anticancer properties. These compounds have been shown to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, a study demonstrated that similar compounds could bind to the colchicine site on tubulin, leading to enhanced antiproliferative activity against various cancer cell lines, including murine L1210 and human K562 leukemia cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has been associated with the inhibition of phosphodiesterase and α-glucosidase enzymes, which are crucial targets in diabetes management and other metabolic disorders. The structural modifications around the pyridine core have been linked to enhanced inhibitory activity, suggesting that this compound can serve as a lead structure for developing new therapeutic agents .

Synthesis of Novel Derivatives

This compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of 2,4,6-triaryl pyridine derivatives through a one-pot synthetic method involving Claisen–Schmidt condensation followed by Michael addition . This approach highlights its utility in generating complex molecular architectures efficiently.

Reaction Mechanisms

The compound's reactivity can be attributed to its electrophilic nature due to the presence of the chloro and methoxy groups. These substituents facilitate nucleophilic attacks and subsequent reactions that lead to diverse chemical transformations. The reaction pathways often involve cyclization processes that yield biologically active compounds .

Case Studies and Research Findings

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position:

- Chlorine at position 5 (target compound) vs. position 6 () alters electronic distribution. Position 5-Cl may enhance electrophilic reactivity compared to 6-Cl due to proximity to the ketone group.

- Methoxy groups (e.g., 4-OCH₃ in ) increase hydrophilicity compared to halogenated analogs.

Molecular Weight and Complexity:

- The target compound has a lower molecular weight (235.67) than analogs with multiple substituents (e.g., 440.88 in ), impacting solubility and bioavailability.

Melting Points:

- Nitro- and bromo-substituted derivatives () exhibit higher melting points (268–287°C) due to stronger intermolecular forces, whereas methoxy groups reduce crystallinity .

Spectroscopic and Analytical Data

- IR Spectroscopy: Methoxy groups in show characteristic C–O stretches at ~1171 cm⁻¹, while chloro substituents lack such peaks .

- 1H NMR: Aromatic protons in the target compound’s 4-methoxyphenyl group would resonate near δ 7.3–7.5 (cf. δ 7.45 in ) . Amino-substituted analogs () exhibit NH₂ signals at δ 4.75–5.00.

Preparation Methods

Nucleophilic Substitution on Chloropyridine Precursors

A prevalent method involves starting with a chlorinated pyridine derivative, such as 5-chloropyridin-2-one, and introducing the 4-methoxyphenyl group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination). This approach allows selective functionalization at the nitrogen position.

Direct Chlorination of Pyridin-2(1H)-one Derivatives

Alternatively, chlorination at the 5-position of 1-(4-methoxyphenyl)pyridin-2(1H)-one can be achieved using electrophilic chlorinating agents under controlled conditions to avoid over-chlorination or degradation.

Stepwise Synthesis via Nitro-N-oxide Intermediates

A notable process, inspired by related pyridone syntheses, involves hydrogenation of nitro-N-oxide intermediates followed by reaction with potassium hydroxide in methanol under elevated temperature and pressure to yield chlorinated pyridones with high purity and yield.

Detailed Preparation Method from Literature

Based on the closest analogous processes described in patent WO2020178175A1 and related research, the preparation of chlorinated pyridones proceeds as follows:

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1. Hydrogenation | Nitro-N-oxide intermediate, Pt catalyst (1% Pt + 2% V on carbon), protic solvent (methanol) | Hydrogenation of nitro-N-oxide to chloromethylamino-pyridine intermediate under mild conditions | High conversion, minimal side products |

| 2. Cyclization & Hydrolysis | Potassium hydroxide (KOH), methanol, autoclave at 160–200 °C (optimal ~180 °C), 12–16 hours | Base-promoted cyclization and hydrolysis to form 4-amino-5-methylpyridone derivative | Yield up to 84%, purity >99% |

This two-step process avoids chromatographic purification and is scalable with environmentally conscious solvent choices.

Reaction Conditions and Optimization

- Temperature: Elevated temperatures (160–200 °C) in sealed reactors increase reaction rates and yields.

- Solvent: Methanol is preferred for its protic nature, facilitating nucleophilic substitution and solubilizing reagents.

- Catalysts: Platinum on carbon catalysts with vanadium additives improve hydrogenation efficiency.

- Base: Potassium hydroxide is used in excess to drive cyclization and deprotonation steps.

- Pressure: Autoclave conditions (up to ~12.5 bar) are employed to maintain solvent and reagent stability at high temperature.

Alternative Synthetic Strategies

Other methods reported for related chlorinated pyridones or indanone derivatives include:

- Oxidation of chlorobenzaldehydes followed by acid chloride formation and cyclization using Lewis acids such as zinc chloride or aluminum chloride.

- Use of electrophilic halogenation reagents like N-bromosuccinimide (NBS) or iodine(III) reagents in acetonitrile or methanol solvents for selective halogenation.

These methods, while effective for related compounds, require careful control to avoid side reactions and may involve more complex purification.

Comparative Data Table of Preparation Methods

Research Findings and Practical Considerations

- The hydrogenation and base-promoted cyclization method offers a high-yielding, pure product with minimal waste and no need for chromatographic purification, making it industrially attractive.

- The use of platinum catalysts and methanol as solvent are critical for reaction efficiency.

- Elevated temperature and pressure conditions require appropriate safety measures but significantly improve reaction kinetics.

- Alternative methods involving Lewis acids or electrophilic halogenation may be useful for structural analogs but are less efficient or more complex for this specific compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step organic synthesis is typically required. Key steps include halogenation (chlorination at the 5-position of the pyridinone ring) and coupling of the 4-methoxyphenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Reaction conditions such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki coupling) are critical for yield optimization. Purification often involves column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm substitution patterns (e.g., methoxy group at 4-position via singlet at δ 3.8 ppm in -NMR).

- Mass spectrometry (HRMS) : Verify molecular ion peaks matching the molecular formula .

- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm.

- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer : Prioritize in vitro assays:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations.

- Receptor binding : Radioligand displacement assays for GPCR targets (e.g., GPR119, as seen in related pyridinones) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional strain. For example, the dihedral angle between the pyridinone ring and 4-methoxyphenyl group may influence biological activity. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies mitigate contradictions in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Comparative SAR : Benchmark against analogs like 5-Bromo-1-(4-methoxyphenyl)pyridin-2(1H)-one () to assess halogen effects.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to predict electrostatic potential maps and H-bond donor/acceptor sites.

- Meta-analysis : Reconcile discrepancies in biological data (e.g., conflicting IC₅₀ values) by standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. How does the 4-methoxyphenyl substituent influence pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method; the methoxy group increases hydrophobicity compared to hydroxyl analogs.

- Metabolic stability : Use liver microsome assays (human/rat) to track oxidation of the methoxy group.

- P-gp efflux : Assess using Caco-2 cell monolayers; polar surface area (tPSA) calculations predict efflux susceptibility (e.g., tPSA <90 Ų favors absorption) .

Q. What advanced techniques characterize its interaction with biological targets?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.